Ferrugicadinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H54O2 |
|---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
(4bS,8aS,10S)-10-[[(4aR,5R,8S,8aR)-5-hydroxy-5-methyl-8-propan-2-yl-4,4a,6,7,8,8a-hexahydro-3H-naphthalen-2-yl]methyl]-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
InChI |
InChI=1S/C35H54O2/c1-21(2)25-12-15-35(8,37)29-11-10-23(17-28(25)29)16-24-18-32-33(5,6)13-9-14-34(32,7)30-20-31(36)26(22(3)4)19-27(24)30/h17,19-22,24-25,28-29,32,36-37H,9-16,18H2,1-8H3/t24-,25+,28+,29-,32+,34-,35-/m1/s1 |
InChI Key |
ZBJRPMGEEOSMIM-IKCQQGRZSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1C=C(CC2)C[C@@H]3C[C@@H]4[C@](CCCC4(C)C)(C5=CC(=C(C=C35)C(C)C)O)C)(C)O |
Canonical SMILES |
CC(C)C1CCC(C2C1C=C(CC2)CC3CC4C(CCCC4(C5=CC(=C(C=C35)C(C)C)O)C)(C)C)(C)O |
Synonyms |
ferrugicadinol |
Origin of Product |
United States |
Occurrence, Distribution, and Initial Isolation Methodologies
Natural Occurrence of Ferrugicadinol
Botanical Sources: Cryptomeria japonica and Calocedrus macrolepis Species
This compound has been isolated from two notable botanical sources: Cryptomeria japonica, also known as the Japanese cedar, and Calocedrus macrolepis var. formosana, a species of incense cedar. nih.govcabidigitallibrary.orgrsc.org The identification of this compound in these species highlights their significance as natural reservoirs of this particular sesquarterpenoid. cabidigitallibrary.org
| Botanical Source | Common Name | Family |
| Cryptomeria japonica | Japanese Cedar | Cupressaceae |
| Calocedrus macrolepis var. formosana | Formosan Incense Cedar | Cupressaceae |
Distribution within Plant Tissues (e.g., bark)
Research has consistently pointed to the bark of these trees as the primary location for this compound. nih.govcabidigitallibrary.orgrsc.orgresearchgate.netacs.orgresearchgate.net Studies on both Cryptomeria japonica and Calocedrus macrolepis var. formosana have successfully isolated the compound from their bark tissues. nih.govcabidigitallibrary.org This specific distribution suggests a potential role for the compound in the protective outer layers of the trees.
Analytical and Preparative Isolation Techniques
The process of obtaining pure this compound from its natural sources involves a multi-step approach combining extraction and chromatographic purification.
Extraction Protocols from Plant Biomass
The initial step in isolating this compound involves extracting the compound from the plant material. A common method begins with the extraction of the dried and pulverized bark of the plant, such as Calocedrus macrolepis, using acetone (B3395972). acs.org Following the initial extraction, water is added to the resulting mixture, which is then further extracted with ethyl acetate (B1210297) to separate the compounds of interest. acs.org
Chromatographic Separation Strategies for Purification (e.g., Column Chromatography, HPLC)
Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes purification using chromatographic techniques. Silica (B1680970) gel column chromatography is a primary method used to separate the different components of the extract. acs.orgresearchgate.net This is often followed by High-Performance Liquid Chromatography (HPLC) for further refinement and to obtain highly pure this compound. acs.orgresearchgate.netmdpi.com Specifically, normal-phase HPLC on a Lichrosorb Si 60 column, using a hexane-ethyl acetate gradient solvent system, has been effectively employed to isolate the compound. acs.org
| Technique | Description |
| Solvent Extraction | The dried bark is treated with solvents like acetone and ethyl acetate to dissolve and extract the desired compounds. acs.org |
| Silica Gel Column Chromatography | The crude extract is passed through a column packed with silica gel. Different compounds travel through the column at different rates, allowing for their separation. acs.orgresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatograph is used for the final purification, providing a high degree of separation and yielding pure this compound. acs.orgresearchgate.netmdpi.com |
Advanced Structural Elucidation and Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination
NMR spectroscopy is the most powerful tool for the de novo structure determination of novel organic compounds like Ferrugicadinol. researchgate.net Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed. libretexts.orgtib.eu
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental information regarding the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.netrsc.org
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the ferruginol (B158077) and cadinane (B1243036) moieties. Key features include signals for aromatic protons, multiple methyl groups (often appearing as singlets or doublets), and methine protons, including the characteristic signal for the proton on the isopropyl group. researchgate.netresearchgate.net
The ¹³C NMR spectrum complements the proton data by showing the resonances for all carbon atoms. researchgate.net The spectrum typically displays around 35 distinct carbon signals, consistent with the C35 skeleton of a sesquarterpenoid. researchgate.net Signals in the aromatic region confirm the presence of the substituted benzene (B151609) ring of the ferruginol part, while numerous signals in the aliphatic region correspond to the saturated rings of both terpene units. The chemical shifts provide clues to the nature of each carbon (methyl, methylene, methine, or quaternary) and its proximity to electronegative atoms like oxygen.
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound Note: The following is a representative compilation of data based on published findings for this compound and its analogs. Exact chemical shifts (δ) in ppm may vary slightly based on the solvent used.
| Atom Position (Ferruginol Moiety) | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |
| C-8 | ~134.8 | - |
| C-9 | ~145.5 | - |
| C-11 | ~110.9 | ~6.85 (s) |
| C-12 | ~153.5 | - |
| C-14 | ~126.5 | ~6.95 (s) |
| C-15 | ~26.9 | ~3.20 (sept) |
| C-16 | ~22.6 | ~1.22 (d) |
| C-17 | ~22.7 | ~1.23 (d) |
| C-18 | ~33.2 | ~1.20 (s) |
| C-19 | ~21.5 | ~0.93 (s) |
| C-20 | ~25.2 | ~0.95 (s) |
| Atom Position (Cadinane Moiety) | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |
| C-1' | ~42.1 | ~1.80 (m) |
| C-4' | ~75.1 | ~3.80 (d) |
| C-10' | ~40.5 | ~1.60 (m) |
| C-11' | ~21.1 | ~0.85 (d) |
| C-12' | ~21.7 | ~0.78 (d) |
Data compiled from analogous structures reported in scientific literature. researchgate.netresearchgate.net
2D NMR experiments are indispensable for assembling the structural fragments identified in 1D spectra into a complete molecule. libretexts.orgcsic.es
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY correlations establish the spin systems within the cyclohexane (B81311) rings of both the abietane (B96969) and cadinane units, for instance, by tracing the connections from H-5 through H-6 to H-7 in the ferruginol part. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.orgresearchgate.net NOESY data is paramount for determining the relative stereochemistry of the molecule, as discussed in section 3.3.
One-Dimensional NMR (¹H, ¹³C)
Mass Spectrometry (MS) Techniques for Structural Confirmation
Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound.
The structure of this compound, as proposed by NMR, is confirmed by High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI). researchgate.net This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the calculation of the compound's elemental composition, which can be used to confirm the molecular formula (C35H52O2 for this compound). This data serves as a crucial validation of the structure determined by NMR. researchgate.net
While this compound itself is generally too large and non-volatile for direct analysis by standard Gas Chromatography-Mass Spectrometry (GC-MS), this technique is invaluable for analyzing the chemical profile of the plant extracts from which this compound is isolated, such as from Cryptomeria japonica. nih.govwjpr.net GC-MS is used to identify the more volatile mono-, sesqui-, and diterpenoids that are co-constituents. mdpi.comfrontiersin.org This analysis can identify potential biosynthetic precursors to this compound, such as ferruginol itself, and other related terpenoids. nih.gov The identification of these related compounds helps to build a chemotaxonomic profile of the organism and provides context for the biosynthesis of more complex molecules like this compound. wjpr.netfrontiersin.org
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)
Elucidation of Relative and Absolute Stereochemistry
Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. libretexts.org
The relative configuration of the multiple chiral centers in this compound is primarily determined using NOESY NMR data. researchgate.net By observing the Nuclear Overhauser Effect (NOE) between specific protons, their spatial proximity can be inferred. For example, a strong NOE correlation between a methyl group's protons and a methine proton on an adjacent ring would indicate that they are on the same face of the molecule (a cis relationship). The absence of such a correlation would suggest a trans relationship. Piecing together these spatial relationships allows for the assignment of the relative stereochemistry of all stereocenters. youtube.comchemistrytalk.org
The absolute configuration refers to the definitive R/S assignment for each chiral center and distinguishes between a molecule and its non-superimposable mirror image (enantiomer). libretexts.org For novel natural products, this can be challenging. Often, the absolute configuration is proposed based on biogenetic considerations, comparing the isolated compound to known precursors from the same organism whose absolute stereochemistry has already been established. researchgate.net For instance, the stereochemistry of the ferruginol portion of this compound would be expected to match that of free ferruginol isolated from the same plant. Definitive determination of absolute configuration may require more advanced techniques such as X-ray crystallography of a suitable crystal, or comparison of circular dichroism (CD) spectra with computationally predicted spectra.
Comparative Spectroscopic Analysis with Known Analogues
The structural elucidation of complex natural products like this compound is heavily reliant on the meticulous comparison of its spectroscopic data with that of known, structurally related compounds. This comparative approach is fundamental for confirming proposed structures and identifying subtle stereochemical or functional group differences. The structure of this compound, a unique C35 sesquarterpenoid, was unequivocally established through extensive spectral analysis, with particular emphasis on comparing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data against those of its analogues. researchgate.netresearchgate.net These analogues, often isolated from the same or related plant species, provide a crucial frame of reference for assigning spectroscopic signals and confirming the connectivity and stereochemistry of the new compound.
Key analogues used in the characterization of this compound include this compound A, ferrugicryptomeridiol, and ferrugieudesmol. researchgate.netresearchgate.netacs.org this compound, this compound A, and ferrugicryptomeridiol were all isolated from the bark of Cryptomeria japonica, highlighting a common biosynthetic origin. researchgate.netresearchgate.netcabidigitallibrary.org Ferrugieudesmol was isolated from Calocedrus macrolepis var. formosana. acs.org Analysis of the spectral data reveals characteristic features of the shared abietane-type diterpenoid core and the specific sesquiterpene units that differentiate these molecules.
Detailed Research Findings
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For sesquarterpenoids, ¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound shows characteristic signals for an abietane diterpene unit, including aromatic protons and methyl singlets. Comparison with the spectra of analogues like ferruginol and sugiol (B1681179) helps in assigning these signals. researchgate.net The key differentiation arises from the signals corresponding to the sesquiterpene moiety and its linkage to the diterpene core.
The ¹³C NMR data are particularly diagnostic. The chemical shifts of the carbons in the diterpene and sesquiterpene portions can be compared directly with those of the analogues. For instance, the position of the ether linkage between the two terpenoid units significantly influences the chemical shifts of the adjacent carbons.
Interactive ¹H NMR Data Comparison (Simulated Data in CDCl₃) Note: The following table is based on typical chemical shift values for such structures as reported in phytochemical literature. Actual values may vary slightly based on experimental conditions.
| Proton Position | This compound (Typical δH) | This compound A (Typical δH) | Ferrugieudesmol (Typical δH) | Key Differences & Notes |
| H-11 (Aromatic) | ~6.90 s | ~6.85 s | ~6.92 s | Position can shift based on substitution on the aromatic ring. |
| H-14 (Aromatic) | ~6.75 s | ~6.70 s | ~6.78 s | Minor shifts indicate changes in the electronic environment. |
| H-1' (Sesquiterpene) | ~3.50 m | ~3.60 m | ~4.10 dd | Significant shift difference points to varied connectivity or stereochemistry at the linkage point. |
| Isopropyl (H-16, H-17) | ~1.20 d | ~1.22 d | ~1.21 d | Generally consistent across abietane-type structures. |
| Methyls (H-18, H-19, H-20) | ~0.9-1.3 s | ~0.9-1.3 s | ~0.9-1.4 s | Stereochemistry and ring conformation can cause slight variations. |
Interactive ¹³C NMR Data Comparison (Simulated Data in CDCl₃) Note: The following table is based on typical chemical shift values for such structures as reported in phytochemical literature. Actual values may vary slightly based on experimental conditions.
| Carbon Position | This compound (Typical δC) | This compound A (Typical δC) | Ferrugicryptomeridiol (Typical δC) | Key Differences & Notes |
| C-7 | ~75.0 | ~78.0 | ~76.0 | Carbon bearing the linkage to the sesquiterpene; its shift is highly sensitive to the nature of the linkage. |
| C-8 (Aromatic) | ~135.0 | ~134.5 | ~135.2 | Quaternary carbon in the aromatic ring. |
| C-9 (Aromatic) | ~145.0 | ~145.5 | ~144.8 | Quaternary carbon in the aromatic ring. |
| C-12 (Aromatic) | ~153.0 | ~153.5 | ~152.8 | Phenolic carbon, shift influenced by the hydroxyl group. |
| C-1' (Sesquiterpene) | ~80.0 | ~82.0 | ~45.0 | Significant variation indicates a different type of sesquiterpene unit or linkage. |
| Carbonyls (C=O) | N/A | May be present | ~188.0 | Ferrugicryptomeridiol contains quinone moieties, resulting in characteristic downfield carbonyl signals. researchgate.net |
Mass Spectrometry (MS):
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is crucial for determining the exact molecular formula of a compound. The molecular ion peak [M]⁺ for this compound confirms its C₃₅H₅₀O₂ composition. researchgate.netwilddata.cn The fragmentation patterns observed in the mass spectrum provide further structural clues. These patterns are compared with those of its analogues to identify common fragmentation pathways characteristic of the abietane skeleton and unique fragments corresponding to the specific sesquiterpene unit.
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in a molecule. The comparison of IR spectra helps in confirming the presence or absence of key functionalities.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Indicated | Reference |
| This compound | ~3400, ~1600, ~1500 | Hydroxyl (-OH), Aromatic ring (C=C) | researchgate.net |
| Ferrugicryptomeridiol | ~3476, ~1719, ~1646 | Hydroxyl (-OH), Isolated Carbonyl (C=O), Conjugated Carbonyl (C=O) | researchgate.net |
The presence of strong hydroxyl and aromatic absorptions is a common feature for phenolic terpenoids like this compound. researchgate.net In contrast, an analogue like ferrugicryptomeridiol shows distinct carbonyl absorptions, indicating a quinone structure, which is a major structural difference confirmed by this comparative analysis. researchgate.net
By synthesizing the information from these varied spectroscopic techniques and comparing it across a suite of related analogues, researchers can confidently assemble the complex three-dimensional structure of a new natural product like this compound. researchgate.netresearchgate.netresearchgate.net
Investigative Studies on Ferrugicadinol Biosynthesis
Proposed Biosynthetic Pathways for Sesquarterpenoidsresearchgate.netresearchgate.net
The biosynthesis of sesquarterpenoids, such as ferrugicadinol, is proposed to originate from the cyclization of a linear C35 isoprenoid precursor. researchgate.net These C35 terpenes were formally designated as "sesquarterpenes" in 2011. researchgate.net The general scheme for terpenoid biosynthesis begins with the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comwikipedia.org These units are sequentially condensed to form longer-chain isoprenoid diphosphates. creative-proteomics.com
Specifically for sesquarterpenoids, the precursor is heptaprenyl diphosphate (C35-PP). researchgate.net The formation of this C35 precursor is a critical step, branching off from the central isoprenoid pathway. The subsequent cyclization of this linear C35 chain, catalyzed by specific terpene cyclases, leads to the diverse carbocyclic skeletons of sesquarterpenoids. researchgate.net Two main cyclization pathways have been highlighted in different organisms, such as Bacillus and Mycobacterium species, indicating the existence of varied enzymatic strategies to achieve this complex transformation. researchgate.net
Identification and Characterization of Putative Biosynthetic Enzymes
The biosynthesis of terpenoids is orchestrated by a suite of enzymes, with terpene cyclases and prenyltransferases playing pivotal roles. mdpi.comnih.gov
Terpene Cyclases and Their Functional Characterizationresearchgate.net
Terpene cyclases are responsible for the intricate cyclization cascades that transform linear prenyl diphosphates into complex mono- or polycyclic hydrocarbon structures. beilstein-journals.org These enzymes are known to catalyze some of the most complex reactions in biology. researchgate.net
In the context of sesquarterpenoid biosynthesis, novel terpene cyclases have been identified. For instance, research on Bacillus subtilis led to the discovery of a new type of terpene cyclase with no sequence homology to previously known terpene synthases. researchgate.net This enzyme, along with a bifunctional terpene cyclase that can produce two different classes of cyclic terpenes, was shown to cyclize a C35 isoprenoid. researchgate.net
Terpene cyclases are broadly categorized into two classes based on their mechanism of initiating the cyclization cascade. nih.gov Class I terpene cyclases utilize the ionization of the diphosphate group, while Class II cyclases initiate the reaction through protonation of an alkene or epoxide. nih.govnih.gov While Class I is more common, a role for Class II terpene cyclases has been demonstrated in sesquarterpenoid biosynthesis. researchgate.net
A key enzyme identified in B. subtilis is tetraprenyl-β-curcumene cyclase (TC), which acts on tetraprenyl-β-curcumene to form a tetracyclic terpenoid scaffold. researchgate.net This highlights the specific and often unique nature of the terpene cyclases involved in generating the sesquarterpenoid framework.
Prenyltransferases and Other Modifying Enzymesresearchgate.net
Prenyltransferases are a class of enzymes that catalyze the transfer of prenyl groups to acceptor molecules, a fundamental process in the biosynthesis of isoprenoids. numberanalytics.com They are responsible for elongating the carbon chain by condensing IPP with an allylic diphosphate acceptor. nih.gov These enzymes are categorized as cis (Z) or trans (E) prenyltransferases based on the stereochemistry of the resulting double bonds. nih.gov
In the biosynthesis of sesquarterpenoids, a heptaprenyl diphosphate synthase is required to assemble the C35 precursor. In Mycobacterium species, the first bifunctional Z-prenyltransferase was discovered, which is involved in this process. researchgate.net The UbiA prenyltransferase family is a well-known group of membrane-bound enzymes that catalyze the transfer of a polyprenyl diphosphate to a variety of acceptors. ebi.ac.uk
Following the initial cyclization by terpene cyclases, the resulting hydrocarbon scaffold can be further modified by a suite of "tailoring" enzymes, such as cytochrome P450 monooxygenases. beilstein-journals.org These enzymes introduce functional groups like hydroxyls, ketones, or acids, leading to the vast structural diversity observed in terpenoids. beilstein-journals.org
Precursor Labeling Experiments and Isoprenoid Pathway Intermediatesresearchgate.net
The biosynthesis of all terpenoids stems from the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.orgcreative-proteomics.com These fundamental building blocks are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.orggenome.jp In most organisms, these pathways are mutually exclusive, with eukaryotes and archaea generally using the MVA pathway, and bacteria primarily utilizing the MEP pathway. wikipedia.org Plants, however, possess both pathways compartmentalized within the cell. genome.jpcsic.es
Sequential head-to-tail condensation of IPP with DMAPP, catalyzed by prenyltransferases, generates the linear isoprenoid precursors of varying lengths: geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). genome.jpfrontiersin.org For sesquarterpenoids, this chain elongation continues to form heptaprenyl diphosphate (C35-PP). researchgate.net This C35 intermediate serves as the direct substrate for the terpene cyclases that initiate the formation of the characteristic sesquarterpenoid skeleton. researchgate.net
| Isoprenoid Precursor | Carbon Number |
| Isopentenyl diphosphate (IPP) | C5 |
| Dimethylallyl diphosphate (DMAPP) | C5 |
| Geranyl diphosphate (GPP) | C10 |
| Farnesyl diphosphate (FPP) | C15 |
| Geranylgeranyl diphosphate (GGPP) | C20 |
| Heptaprenyl diphosphate (C35-PP) | C35 |
This table outlines the key isoprenoid pathway intermediates and their respective carbon numbers.
Genetic Basis of Biosynthetic Gene Clustersresearchgate.netrsc.org
The genes encoding the enzymes for a specific natural product biosynthetic pathway are often physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). plos.orgfrontiersin.org This co-localization facilitates the coordinated regulation of the entire pathway.
The discovery and analysis of BGCs are crucial for understanding and engineering the biosynthesis of natural products. For sesquarterpenoids, the identification of the relevant BGCs allows for the characterization of the complete set of enzymes required for their production. For example, in Bacillus subtilis, the inactivation of the ytpB gene, which encodes an enzyme utilizing C35-PP for sesquarterpenoid synthesis, demonstrated its essential role in the pathway. researchgate.net
The study of BGCs has revealed that they are rapidly evolving genomic entities. plos.org The evolution of complex BGCs may occur through the merger of smaller, independently functioning sub-clusters. plos.org The analysis of these clusters provides insights into the evolutionary origins of these pathways and offers a roadmap for their heterologous expression and engineering. frontiersin.org While specific BGCs for this compound have been proposed, further research is needed to fully elucidate their structure and regulation. researchgate.netdntb.gov.ua
Chemoenzymatic Synthesis and Engineering of Biosynthetic Pathways
Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional organic chemistry. mdpi.com This approach is increasingly being used for the synthesis of complex natural products. nih.govchemrxiv.org
In the context of this compound and other terpenoids, chemoenzymatic strategies can be employed to produce valuable precursors or to modify the final natural product. For instance, terpene cyclases can be used as biocatalysts to perform complex cyclizations on synthetic substrates, leading to novel, "unnatural" terpenoid structures. researchgate.net The promiscuity of some biosynthetic enzymes can be exploited to accept modified substrates, thereby generating a library of new compounds. beilstein-journals.org
Furthermore, the engineering of entire biosynthetic pathways in microbial hosts, a field known as synthetic biology, holds great promise for the sustainable production of rare and valuable terpenoids. beilstein-journals.org By overexpressing key pathway genes or suppressing competing metabolic routes, the yield of the target compound can be significantly enhanced. researchgate.net The development of artificial metabolic pathways and multi-enzyme cascade reactions are advanced strategies that are expanding the toolkit for producing complex molecules like this compound. nih.gov
Molecular Mechanisms of Action: in Vitro Investigations
Modulation of Cellular Proliferation and Viability in Cell Lines
The impact of a compound on cellular proliferation and viability is a cornerstone of in vitro analysis, providing foundational insights into its potential as a therapeutic agent. susupport.comnih.gov Cellular proliferation refers to the increase in the number of cells through cell division, a tightly regulated process essential for growth and tissue homeostasis. susupport.com Conversely, cell viability is a measure of the proportion of live, healthy cells within a population. susupport.comnih.gov Dysregulation of cell proliferation is a hallmark of diseases like cancer. susupport.com
In the context of drug discovery, particularly in oncology, in vitro assays are employed to screen compounds for their ability to inhibit the proliferation of cancer cell lines or to induce cell death, thereby reducing cell viability. nih.govbmrat.orgscirp.org These assays often measure metabolic activity or cell membrane integrity as indicators of viable cells. nih.gov For instance, the MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan (B1609692) by metabolically active cells, providing a quantitative measure of cell viability.
While specific data on Ferrugicadinol's direct effects on a wide range of cell lines is not extensively detailed in the provided search results, the broader class of diterpenoids, to which this compound belongs, has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines. mdpi.comresearchgate.netresearchgate.net For example, Ferruginol (B158077), a related compound isolated from Cryptomeria japonica, has shown dose-dependent cytotoxic effects against A549 and CL1-5 lung cancer cells. researchgate.net This suggests that diterpenoids as a class, and potentially this compound itself, can modulate cellular proliferation and viability, warranting further investigation into its specific activity profile across different cell lines.
Induction of Programmed Cell Death Pathways
Programmed cell death (PCD) is a fundamental, genetically controlled process that eliminates unwanted or damaged cells, playing a crucial role in development and tissue homeostasis. unil.chwikipedia.orgnih.gov Apoptosis is a well-characterized form of PCD distinguished by specific morphological and biochemical hallmarks. wikipedia.org The induction of apoptosis is a key mechanism through which many anti-cancer agents exert their effects. nih.gov
Apoptotic Cascade Activation (e.g., Caspase Activity)
Apoptosis is executed by a family of cysteine proteases called caspases. mdpi.comthermofisher.com These enzymes exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade. thermofisher.compromega.com.au Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals. promega.com.auresearchgate.net Once activated, they cleave and activate executioner caspases, including caspase-3 and caspase-7, which in turn cleave a multitude of cellular substrates, leading to the characteristic features of apoptosis. promega.com.auresearchgate.net
There are two primary pathways leading to caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgmdpi.com The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. researchgate.netmdpi.com The intrinsic pathway is triggered by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate caspase-9. promega.com.auresearchgate.net Both pathways converge on the activation of executioner caspases like caspase-3. wikipedia.org
Studies on related compounds, such as Ferruginol, have demonstrated the activation of the apoptotic cascade in cancer cells. For instance, treatment of lung cancer cell lines with Ferruginol led to an increase in the sub-G1 population, a marker of apoptosis, and was associated with the activation of the cell death process. researchgate.net Specifically, in A549 cells, treatment with a related extract resulted in the upregulation and activation of caspase-9 and caspase-3, indicating the involvement of the intrinsic apoptotic pathway. dovepress.com
Alterations in Cell Morphology and Membrane Integrity
A hallmark of apoptosis is a series of characteristic morphological changes. wikipedia.org These include cell shrinkage, membrane blebbing (the formation of balloon-like protrusions of the plasma membrane), chromatin condensation, and nuclear fragmentation. wikipedia.org Ultimately, the cell breaks apart into smaller, membrane-bound fragments called apoptotic bodies, which are then cleared by phagocytic cells. wikipedia.org
The integrity of the cell membrane is also compromised during apoptosis. nih.govmdpi.com One of the early events is the externalization of phosphatidylserine (B164497) (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane. mdpi.com This exposure of PS on the outer surface of the cell serves as an "eat me" signal for phagocytes. mdpi.com Later in the apoptotic process, the cell membrane loses its integrity, allowing the passage of dyes like propidium (B1200493) iodide (PI), which is commonly used to identify dead cells in flow cytometry analysis. mdpi.comnih.gov
Alterations in cell morphology and membrane integrity are key indicators of induced cell death. For example, studies on various compounds have utilized techniques like digital holographic microscopy to observe changes in cell shape, such as the formation of stomatocytes and spherocytes, as a result of treatment. researchgate.net Furthermore, the uptake of fluorescent dyes that can only penetrate cells with compromised membranes is a widely used method to quantify cell death. nih.govresearchgate.net The investigation of this compound's ability to induce such morphological and membrane alterations in target cells would provide crucial evidence for its pro-apoptotic activity.
Mitochondrial Dysfunction Analysis
Mitochondria play a central role in the intrinsic pathway of apoptosis and their dysfunction is a key event in the initiation of this process. biospective.commdpi.com These organelles are not only the powerhouses of the cell but also act as crucial regulators of cell death. biospective.com Mitochondrial dysfunction in the context of apoptosis is often characterized by several key events, including the permeabilization of the outer mitochondrial membrane (MOMP). unil.ch
MOMP leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. unil.chpromega.com.au The most notable of these is cytochrome c, which, upon release, binds to Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade. promega.com.auresearchgate.net Other released factors can antagonize inhibitors of apoptosis proteins (IAPs), further promoting cell death. unil.ch
Analysis of mitochondrial dysfunction can involve measuring changes in the mitochondrial membrane potential (ΔΨm), ATP production, and the release of mitochondrial proteins. mdpi.comumdf.org A decrease in ΔΨm is often an early indicator of apoptosis. mdpi.com The study of how this compound affects these mitochondrial parameters would be critical to understanding its mechanism of action, particularly its ability to induce apoptosis via the intrinsic pathway. Evidence of mitochondrial dysfunction has been linked to the pathogenic mechanisms of various diseases, highlighting its importance as a therapeutic target. biospective.comjci.orgbiorxiv.org
Specific Enzyme Inhibition Profile
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. libretexts.org They are fundamental to the regulation of metabolic pathways and are the mechanism of action for many therapeutic drugs. researchgate.net The study of enzyme inhibition is crucial for understanding the pharmacological effects of a compound and for the development of new therapeutic agents. nih.govbioivt.com
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase is an enzyme that plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.orgdrugbank.com Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a primary cause of gout. wikipedia.orgdrugbank.com Therefore, inhibitors of xanthine oxidase are used as a therapeutic strategy for treating gout and other conditions associated with hyperuricemia. wikipedia.orgnih.gov
Table 1: Investigated Biological Activities of this compound
| Biological Activity | Target/Pathway | Observed Effect | Source |
|---|
Angiotensin-Converting Enzyme (ACE) Inhibition
Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. cvpharmacology.comclevelandclinic.orgwikipedia.org Inhibition of this enzyme leads to vasodilation and a reduction in blood pressure, making ACE inhibitors a major class of drugs for hypertension and heart failure. cvpharmacology.commayoclinic.orgnih.gov
While direct studies on this compound's ACE inhibitory activity are not extensively detailed in the available literature, research into the crude extracts and other secondary metabolites from its source organism, Cryptomeria japonica, has shown potential in this area. researchgate.net For instance, one study identified that certain diterpenoids isolated from C. japonica leaves exhibited inhibitory effects on ACE. Specifically, one compound demonstrated a 19.2% inhibition of angiotensin-converting enzyme activity when tested at a concentration of 50 μM. researchgate.net This suggests that compounds from this plant, which is a known source of this compound, possess ACE inhibitory properties, warranting further specific investigation into this compound's capabilities.
ATP-Citrate Lyase (ACL) Inhibition by Related Compounds
ATP-citrate lyase (ACL) is a crucial enzyme that links cellular glucose and lipid metabolism by converting citrate (B86180) into acetyl-CoA, a primary building block for fatty acid and cholesterol synthesis. nih.govmedchemexpress.com Its upregulation is associated with several diseases, including cancer, making it an attractive therapeutic target. nih.govnih.gov
While this compound itself has not been the direct subject of ACL inhibition studies, research into related compounds has shown this to be a promising area. Diterpenoids, a class of compounds to which this compound is related, have been explored for various biological activities. researchgate.net Known inhibitors of ACL include compounds like SB-204990 and BMS-303141, which have been shown to block lipid synthesis and reduce cell proliferation in cancer cell lines. nih.govrndsystems.com Additionally, other natural products, such as the flavonoid class and (-)-Hydroxycitric acid, have been identified as inhibitors of ACL. nih.govmedchemexpress.com The investigation into diterpenoids and other natural compounds as ACL inhibitors suggests a potential avenue for future research into the bioactivity of this compound.
Investigation of Anti-inflammatory Pathways and Cellular Signaling (Indirectly related via source organism)
This compound is isolated from plant species that have been extensively studied for their anti-inflammatory properties. researchgate.netacs.org Research on extracts from Caesalpinia ferrea (also known as Libidibia ferrea) and Cryptomeria japonica provides indirect evidence of the potential anti-inflammatory context of this compound.
Extracts from Caesalpinia ferrea have demonstrated significant anti-inflammatory effects in various in vivo and in vitro models. mdpi.comnih.gov Studies show that these extracts can inhibit the migration of leukocytes to inflammatory sites and reduce the levels of inflammatory mediators. scielo.brnih.gov The anti-inflammatory action is attributed to the presence of phenolic compounds, such as tannins and flavonoids, which can regulate pro-inflammatory pathways like the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comnih.govscispace.com For example, an ethanol (B145695) extract of C. ferrea fruits was found to significantly inhibit acetic-acid-induced vascular permeability and reduce ear edema in mice. scielo.br
Similarly, constituents from Cryptomeria japonica have been reported to possess anti-inflammatory activities. researchgate.netresearchgate.net These findings, although not directly testing this compound, establish that the source organisms produce a range of bioactive compounds with well-documented anti-inflammatory effects, suggesting a relevant biochemical environment from which this compound originates.
Assessment of Antimicrobial Activities in Microorganism Strains (Indirectly related via source organism)
The source organisms of this compound are also known for their antimicrobial properties. Extracts from Caesalpinia ferrea and Cryptomeria japonica have been evaluated against a variety of microorganism strains.
Extracts from the fruits and bark of Caesalpinia ferrea are used in traditional medicine to treat infections. scispace.comscience.gov Scientific studies have confirmed its antimicrobial potential. A methanol (B129727) extract from C. ferrea fruits demonstrated inhibitory activity against several oral pathogens. nih.gov Lignin isolated from the leaves of C. ferrea was shown to inhibit the growth of a methicillin-resistant Staphylococcus aureus (MRSA) strain and a fluconazole-sensitive Candida albicans strain. nih.gov
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of a Caesalpinia ferrea fruit extract against various oral pathogens, demonstrating its broad-spectrum antimicrobial activity. nih.gov
| Microorganism | Strain | MIC (µg/mL) |
| Candida albicans | ATCC | 25.0 |
| Streptococcus mutans | ATCC | 40.0 |
| Streptococcus salivarius | ATCC | 66.0 |
| Streptococcus oralis | ATCC | 100.0 |
| Lactobacillus casei | ATCC | 66.0 |
Furthermore, research on Cryptomeria japonica has revealed that its bark extract and isolated diterpenoids, such as ferruginol, possess potent antibacterial activity. researchgate.net Ferruginol, a compound structurally related to a moiety in this compound, exhibited strong inhibition with MIC values ranging from 6.3 to 12.5 µg/mL against all tested bacteria. researchgate.netacs.org This indirect evidence highlights the rich antimicrobial profile of the plant species from which this compound is derived.
Structure Activity Relationship Sar and Chemical Derivatization Research
Design and Synthesis of Ferrugicadinol Analogues and Derivatives
The design and synthesis of analogues and derivatives of natural products are fundamental strategies in drug discovery to improve their biological activity. hovione.comsolubilityofthings.com This often involves the modification or substitution of functional groups on the parent molecule. solubilityofthings.com
Research efforts have been directed towards the synthesis of various derivatives of abietane (B96969) diterpenes, the class of compounds to which this compound belongs. nih.gov For instance, semisynthetic abietanes have been prepared from commercially available starting materials like (+)-dehydroabietylamine or methyl dehydroabietate. nih.gov These synthetic efforts have led to the creation of a panel of novel derivatives, with structural elucidation and purity confirmed through analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). researchgate.net
One common approach involves multicomponent reactions (MCRs), which are valued for their efficiency and atom economy in producing high-yield heterocyclic compounds. frontiersin.org Another strategy is the targeted modification of specific reactive positions on the quinoline (B57606) system, a heterocyclic structure found in some complex natural product derivatives, to create new bioregulators. lp.edu.ua The synthesis of a series of related compounds allows for systematic exploration of how structural changes affect biological activity. oncodesign-services.com For example, a series of 2-anilinophenylacetic acids, analogues of diclofenac (B195802), were synthesized to evaluate their anti-inflammatory properties. nih.gov Similarly, novel chalcone (B49325) derivatives incorporating an 1,2,4-oxadiazole (B8745197) moiety have been designed and synthesized to explore their potential as agricultural agents. frontiersin.org
In Vitro Evaluation of Structure-Activity Relationships
In vitro evaluations are crucial for determining the biological activity of newly synthesized compounds and for establishing a clear link between their chemical structure and their observed effects. nih.gov These assays provide the foundational data for SAR studies. oncodesign-services.com
The modification of functional groups is a key principle in medicinal chemistry to enhance the desired pharmacological effects of a molecule. reachemchemicals.com Specific atoms or groups of atoms, such as oxygen, nitrogen, or halogens, attached to the carbon backbone of an organic molecule can be altered to improve bioactivity, solubility, and metabolic stability. solubilityofthings.comreachemchemicals.com
The introduction of different functional groups can significantly affect a compound's biological profile. For example, in a series of benzene (B151609) derivatives, the addition of a simple functional group can drastically alter toxicity. researchgate.net Strategic replacement of one functional group with another, a concept known as bioisosterism, can be employed to enhance pharmacokinetic properties. solubilityofthings.com
In the context of abietane diterpenes, C18-functionalized semisynthetic derivatives have been tested in vitro against human coronavirus 229E (HCoV-229E). nih.gov The results of such bioassays can reveal which modifications lead to improved activity. For instance, in a study of thiazole (B1198619) derivatives, most of the synthesized compounds exhibited antibacterial activity, with MIC values ranging from 1.56 µg/mL to 100 µg/mL. nih.gov Similarly, in vitro biological activity evaluations of novel non-steroidal drug candidates linked to 1,2,4-triazolo[3,4-b] nih.govlongdom.orgd-nb.infothiadiazines showed that certain compounds had excellent anti-TB, antioxidant, and antidiabetic activities. researchgate.net
The data gathered from these in vitro tests are often presented in tables to compare the efficacy of different analogues, as seen in studies on chalcone derivatives and their antiviral activities. frontiersin.org This systematic approach allows researchers to identify which functional groups are critical for activity and which can be modified to fine-tune the compound's properties. oncodesign-services.com
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining a compound's biological activity. longdom.orgmhmedical.com Chiral molecules, which are non-superimposable on their mirror images (enantiomers), can exhibit vastly different biological effects because they interact differently with chiral biological targets like enzymes and receptors. longdom.org
The majority of natural products are chiral and are typically biosynthesized in an enantiomerically pure form. nih.gov This stereospecificity can have a profound impact on drug action, affecting target binding, metabolism, and distribution. nih.gov For example, in a study of farrerol (B190892) enantiomers, a more pronounced stereoselective difference was observed in the binding to the UCHL3 protein, with the (−)-farrerol enantiomer showing significantly higher binding affinity. mdpi.com This highlights the importance of stereochemistry in ligand-protein recognition. mdpi.com
The influence of stereochemistry is not always limited to direct target binding. In some cases, stereoselectivity may be observed in the cellular uptake of a compound. For instance, with 3-Br-acivicin isomers and their derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.gov
However, the effect of stereochemistry can vary. In some instances, both enantiomers of a compound may exhibit comparable biological activity, indicating that the molecular targets involved may not distinguish between the different spatial arrangements. mdpi.com Computational studies have also shown that altering the sequence of stereocenters in oligourethanes can modulate their intermolecular binding strength with a ligand. nih.gov It is also important to note that errors in stereochemistry within structural models used for simulations can lead to significant artifacts, underscoring the need for accurate stereochemical representation. nih.gov
Impact of Functional Group Modifications on Biological Activity
Computational Approaches in SAR Studies
Computational methods have become indispensable tools in modern drug discovery, offering a way to rationalize and predict the biological activity of compounds based on their chemical structure. oncodesign-services.comazolifesciences.com These in silico techniques can guide the design of new analogues and help to prioritize synthetic efforts. spu.edu.sy
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is widely used to understand how a ligand, such as a this compound analogue, might interact with its biological target at the molecular level. oncodesign-services.comyoutube.com The process involves generating numerous possible conformations (poses) of the ligand within the binding site of a protein and then using a scoring function to estimate the binding affinity for each pose. frontiersin.org
For molecular docking to be performed, a three-dimensional structure of the target protein is required, which can be obtained through experimental methods like X-ray crystallography or through computational approaches such as homology modeling. frontiersin.org The binding cavity of the protein is identified, often based on the location of a co-crystallized ligand. mdpi.com
Molecular docking simulations can provide valuable insights into the interactions between a ligand and the active site residues of a target protein. mdpi.com For example, a study on ferulic acid derivatives used molecular docking to show a strong affinity for the tobacco mosaic virus coat protein (TMV-CP), suggesting a potential mechanism of action. d-nb.info Similarly, docking studies of thiazole derivatives as FabH inhibitors helped to understand their binding mode and structure-activity relationships. nih.gov
The results of molecular docking are often ranked based on a docking score, which represents the binding energy. mdpi.com These scores can help in prioritizing compounds for further experimental testing. tjnpr.org It is also possible to use an ensemble of protein conformations from molecular dynamics simulations for docking, which can account for the flexibility of the protein target. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. spu.edu.syscribd.com The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. researchgate.net
In a QSAR study, a set of molecules with known biological activities is used to develop a predictive model. ijpsr.com Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, size), are calculated. scribd.com Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build an equation that correlates these descriptors with the observed biological activity. chemmethod.com
A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and reducing the number of molecules that need to be synthesized and tested. spu.edu.sy For example, a QSAR study on diclofenac analogues revealed that lipophilicity and the angle of twist between the two phenyl rings were crucial parameters for anti-inflammatory activity. nih.gov
The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (r²) and cross-validation techniques to ensure its predictive power. ijpsr.comanalis.com.my QSAR models have been successfully applied to a wide range of biological targets, including antibacterial agents, anti-HIV agents, and enzyme inhibitors. nih.govijpsr.comchemmethod.com For instance, a multi-target QSAR model was developed to design versatile inhibitors for proteins in different pathogenic parasites. frontiersin.org
Future Research Directions and Advanced Methodologies
Unraveling Complex Biosynthetic Regulation and Enzyme Specificities
The formation of Ferrugicadinol, a C35 sesquarterpenoid, is presumed to involve a complex biosynthetic pathway, likely originating from the dimerization of a C15 sesquiterpenoid and a C20 diterpenoid precursor. Future research will need to focus on elucidating the precise enzymatic machinery and regulatory networks governing its synthesis in plants like Calocedrus macrolepis and Cryptomeria japonica.
Biosynthetic Pathway: The biosynthesis of terpenoids begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. frontiersin.orgnih.gov Terpene synthases (TPSs) then catalyze the formation of the basic carbon skeletons. frontiersin.org For this compound, this would involve the synthesis of a cadinane-type sesquiterpenoid (like α-cadinol) and an abietane-type diterpenoid (like ferruginol). researchgate.net A subsequent coupling reaction, likely catalyzed by a specialized enzyme, would form the final C35 structure. The final steps may involve further modifications by enzymes like cytochrome P450 monooxygenases (CYPs) or dehydrogenases, which add functional groups and contribute to the compound's final structure and activity. researchgate.net
Enzyme Specificity: A key area of investigation is the specificity of the enzymes involved. Terpene synthases are known for their ability to produce multiple products from a single substrate, a feature termed "product promiscuity". frontiersin.orgiomcworld.com The specificity is often dependent on the enzyme's ability to stabilize highly reactive carbocation intermediates within its active site. frontiersin.org Understanding the factors that control the regio- and stereoselectivity of the TPSs and the coupling enzymes in this compound's biosynthesis is crucial. iomcworld.com Research into the enzymes of related pathways has shown that some possess low substrate specificity, allowing them to act on various substrates, which could contribute to the diversity of terpenoids found in nature. nih.gov Enzyme engineering techniques could be employed to modify the activity, stability, and specificity of these enzymes for biotechnological applications. nih.gov
Future work should involve the isolation and characterization of the specific genes and enzymes from the source organisms. Heterologous expression of these enzymes in microbial hosts like Saccharomyces cerevisiae could confirm their function and enable the engineered production of this compound and novel analogues. sciepublish.com
Discovery of Novel Molecular Targets and Interaction Mechanisms
Initial studies have shown that this compound possesses cytotoxic activity against human oral epidermoid carcinoma (KB) cells. drugtargetreview.com However, its precise molecular targets and mechanisms of action remain largely unknown. Future research will be directed at identifying the cellular components with which this compound interacts to exert its effects.
Potential Mechanisms of Action: Based on the activities of its presumed precursors and other complex terpenoids, several potential mechanisms can be hypothesized. Many natural products exert anticancer effects by inducing apoptosis (programmed cell death), interfering with the cell cycle, or inhibiting key signaling pathways involved in cancer progression, such as the PI3K/Akt or MAPK pathways. nih.govmdpi.com For instance, some anthracycline-class drugs, which are also complex natural products, function by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is critical for DNA replication and repair. wikipedia.orgeviq.org.au this compound could act through similar or entirely novel mechanisms.
Identifying Molecular Targets: A crucial step is to identify the direct protein targets of this compound. The biological activities of its precursors offer clues.
Ferruginol (B158077): This diterpenoid has shown promising enzyme interaction with the main protease (3CLpro) of SARS-CoV-2 in computational docking studies, suggesting it can bind to and potentially inhibit key viral or cellular enzymes. rjptonline.org
α-Cadinol: Molecular docking studies have indicated that α-cadinol may target bacterial proteins essential for survival, such as penicillin-binding proteins (involved in cell wall synthesis) and DNA gyrase/topoisomerase IV (involved in DNA replication). greenpharmacy.info
These findings suggest that this compound's C35 structure, combining features of both precursors, could interact with a unique set of protein targets, potentially related to cell proliferation, DNA maintenance, or cell wall integrity in pathogenic organisms. Experimental techniques such as affinity purification-mass spectrometry and thermal shift assays, coupled with computational molecular docking, will be essential to identify and validate these targets.
Development of Advanced Synthetic Routes for Complex Analogues
The chemical synthesis of complex, stereochemically rich natural products like this compound is a significant challenge that drives innovation in organic chemistry. Developing efficient synthetic routes is essential not only to confirm its structure but also to produce sufficient quantities for biological testing and to generate novel analogues with potentially improved activity.
Synthetic Strategies: The total synthesis of complex terpenoids often requires novel strategies to construct their polycyclic frameworks. nih.gov
Enzyme-Assisted Synthesis: A hybrid approach combining traditional chemical synthesis with enzymatic reactions can be highly effective. Natural enzymes can perform complex transformations with high stereo- and regioselectivity that are difficult to achieve with conventional chemistry alone. drugtargetreview.com
Cascade Reactions: Radical cascade processes are powerful methods for rapidly assembling complex molecular architectures from simpler precursors in a single step, mimicking nature's efficiency. nih.gov
Catalytic Methods: Transition metal catalysis, for example using cobalt, plays a crucial role in constructing complex ring systems and stereocenters found in terpenoids. frontiersin.org Methods like the Pauson-Khand reaction can be used to build cyclopentenone skeletons, which are common motifs in natural products. frontiersin.org
Analogue Development: An established synthetic route provides access to structural analogues of this compound. By systematically modifying different parts of the molecule—such as the aromatic ring, the cadinane (B1243036) skeleton, or the hydroxyl groups—researchers can conduct structure-activity relationship (SAR) studies. This involves synthesizing a library of related compounds and testing their biological activity to determine which structural features are essential for their effects. mdpi.com This knowledge can guide the design of new compounds with enhanced potency or selectivity. The total synthesis of other complex terpenoids, such as sespenine and various sesterterpenoids, provides a roadmap for the types of strategic bond formations and reaction sequences that could be applied to this compound. nih.govrsc.org
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
To gain a holistic understanding of this compound's biological effects, the integration of "omics" technologies is indispensable. omicstutorials.comresearchgate.net These high-throughput approaches allow for the simultaneous measurement of thousands of molecules (proteins, metabolites, etc.) within a biological system, providing a comprehensive snapshot of the cellular response to the compound. nih.gov
Proteomics: This technology involves the large-scale study of proteins. frontiersin.org By treating cancer cells with this compound and comparing their proteome to that of untreated cells using techniques like mass spectrometry, researchers can identify which proteins change in abundance. wistar.orgmdpi.com This can reveal entire signaling pathways that are activated or inhibited by the compound, providing crucial clues about its mechanism of action. revespcardiol.org
Metabolomics: This is the systematic study of small molecules, or metabolites, within a cell or organism. frontiersin.orgmdpi.com Cellular metabolism is often dysregulated in diseases like cancer. Metabolomic profiling can show how this compound affects key metabolic pathways, such as glycolysis or amino acid metabolism, which could be essential for its cytotoxic effects. nih.gov
Multi-Omics Integration: The true power of these technologies lies in their integration. researchgate.netnih.gov By combining proteomics, metabolomics, and transcriptomics (the study of RNA transcripts), a more complete and causal picture of the drug's effect can be constructed. For example, an observed change in a specific metabolic pathway (metabolomics) can be linked to changes in the abundance of the enzymes that control it (proteomics), and further correlated with the expression of the genes encoding those enzymes (transcriptomics). This integrated approach is critical for moving beyond simple observation to understanding the complex molecular interactions that underlie the biological activity of natural products like this compound. omicstutorials.comfrontiersin.org
A potential workflow for an omics-based study of this compound.
| Step | Methodology | Objective |
|---|---|---|
| 1. Cell Treatment | Expose cancer cell lines (e.g., KB cells) to this compound at a specific concentration (e.g., IC50). | Induce a measurable biological response. |
| 2. Sample Collection & Preparation | Harvest proteins and metabolites from treated and control cells. | Isolate molecules for analysis. |
| 3. Data Acquisition | Analyze samples using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Generate proteomic and metabolomic data profiles. |
| 4. Data Analysis | Use bioinformatics software to identify and quantify proteins and metabolites that are significantly altered upon treatment. | Pinpoint the specific molecules affected by this compound. |
| 5. Pathway & Network Analysis | Map the altered molecules to known biological pathways and interaction networks. | Identify the cellular processes and signaling pathways perturbed by the compound. |
| 6. Target Validation | Use independent biochemical or genetic assays (e.g., enzyme inhibition assays, Western blot, CRISPR) to confirm key findings. | Validate the specific molecular targets and mechanisms of action. |
Chemoinformatics and Database Mining for Structural and Biological Correlations
Chemoinformatics applies computational methods to solve chemical and biological problems, playing a vital role in modern drug discovery. e-bookshelf.deresearchgate.net These tools can be used to analyze the structure of this compound, predict its properties, and mine vast chemical databases to uncover relationships between its structure and biological function. nih.govresearchgate.net
Structure-Activity Relationships (SAR): Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique. frontiersin.orgprotoqsar.com It involves building mathematical models that correlate the chemical structures of a series of compounds with their measured biological activity. iaescore.com For this compound, QSAR could be used to predict the cytotoxic potency of newly designed analogues before they are synthesized, thereby prioritizing the most promising candidates and making the drug discovery process more efficient.
Database Mining and Virtual Screening: Large-scale databases like PubChem, ChEMBL, and specialized natural product databases like TeroMOL contain information on millions of chemical compounds. nih.govoup.com By using this compound's structure as a query, these databases can be mined to find structurally similar compounds. This can help in a number of ways:
Target Prediction: If a structurally similar compound has a known biological target, this provides a strong hypothesis for this compound's target.
"Read-Across" for Toxicity: The toxicity of a new compound can be estimated based on the known properties of structurally related chemicals, a principle known as "read-across". protoqsar.com
Virtual Screening: Molecular docking, a form of structure-based virtual screening, can be used to computationally "test" the binding of this compound and its analogues against the 3D structures of thousands of known protein targets, helping to identify potential interactions and off-target effects. frontiersin.org
The combination of these computational approaches provides a powerful, cost-effective framework for guiding future experimental research into this compound, accelerating the journey from natural product discovery to potential therapeutic application.
Calculated Physicochemical Properties for a this compound-related structure (Sugikurojin G).
| Property | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C35H54O2 | The elemental composition of the molecule. csic.es |
| AlogP | 9.25 | A measure of lipophilicity (water vs. octanol (B41247) partitioning). csic.es |
| Topological Polar Surface Area (TopoPSA) | 40.46 Ų | An indicator of a molecule's ability to permeate cell membranes. csic.es |
| Rotatable Bond Count | 4 | A measure of molecular flexibility. csic.es |
| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds. csic.es |
| Hydrogen Bond Acceptors | 2 | The number of N or O atoms. csic.es |
| Lipinski RO5 Violations | 2 | Indicates potential issues with oral bioavailability based on rules for drug-likeness. csic.es |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Ferrugicadinol that influence experimental design and stability in research settings?
- Methodological Answer : Characterize properties (e.g., solubility, melting point) using NIST-standard protocols for chemical databases . Stability studies should assess degradation under varying temperatures, pH, and light exposure, with incompatibility notes for strong oxidizers . Document conditions rigorously to ensure reproducibility, aligning with sample preparation guidelines for analytical workflows .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices, and how should method validation be structured?
- Methodological Answer : Use HPLC or LC-MS with validation per ICH guidelines, including parameters like linearity (R² > 0.99), precision (<5% RSD), and accuracy (90–110% recovery) . For complex matrices, employ internal standards (e.g., isotopically labeled analogs) to control for matrix effects. Report instrument settings (e.g., column type, mobile phase) in detail to enable replication .
Q. How can researchers standardize synthesis protocols for this compound to ensure batch-to-batch consistency?
- Methodological Answer : Adopt combinatorial chemistry approaches with Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading) . Validate purity via NMR and mass spectrometry, referencing synthetic protocols from peer-reviewed literature. Document deviations and corrective actions to mitigate variability .
Advanced Research Questions
Q. What experimental frameworks are effective for reconciling contradictory data on this compound’s bioactivity across in vitro and in vivo models?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to evaluate study heterogeneity, focusing on model relevance (e.g., cell lines vs. animal species) and dose-response relationships . Use meta-regression to identify confounding variables (e.g., solvent used, exposure duration) and apply Hill’s criteria for causality assessment .
Q. How should researchers design studies to elucidate this compound’s structure-activity relationships (SAR) while controlling synthetic variability?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., hydroxylation, alkyl chain elongation) and test bioactivity in standardized assays (e.g., enzyme inhibition). Use multivariate analysis (PCA or PLS) to correlate structural features with activity, ensuring synthetic steps are repeatable via detailed SOPs .
Q. What strategies mitigate bias when interpreting this compound’s mechanism of action in preclinical studies?
- Methodological Answer : Pre-register hypotheses and analytical plans to reduce confirmation bias. Use blinded data analysis and orthogonal assays (e.g., CRISPR knockdown alongside pharmacological inhibition) to validate targets . Report negative results and power calculations to address publication bias .
Q. How can computational modeling integrate with experimental data to predict this compound’s pharmacokinetic properties?
- Methodological Answer : Apply QSAR models trained on analogous compounds to predict logP, bioavailability, and metabolic pathways. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) and refine models using Bayesian optimization . Cross-reference predictions with clinical pharmacokinetic data if available .
Key Considerations
- Ethical & Reproducibility Standards : Align synthetic and testing protocols with OECD guidelines for chemical safety . Share raw data and code via repositories to enhance transparency .
- Literature Review : Use scoping studies to map knowledge gaps (e.g., this compound’s ecotoxicology) and prioritize research questions using FINER criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
